molecular formula C23H18N4O B2770399 6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357708-91-8

6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2770399
CAS No.: 1357708-91-8
M. Wt: 366.424
InChI Key: BWHRWXSBVYGBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a synthetically produced triazoloquinazoline derivative supplied for research purposes. This compound belongs to a class of heterocycles that have demonstrated significant potential in medicinal chemistry research, particularly as central nervous system (CNS) active agents and cardiovascular therapeutics. Structurally related [1,2,4]triazolo[1,5-c]quinazolinones have been identified as potent benzodiazepine receptor antagonists, with one analog (CGS 16228) showing activity comparable to established research compounds in this class . The structural features of this specific molecule—including the 6-benzyl substitution and the 2-(p-tolyl) aromatic system—are positions known to critically influence binding affinity and functional activity at neurological targets, providing researchers with a valuable tool for structure-activity relationship (SAR) studies. Beyond neuroscience applications, triazoloquinazoline scaffolds have shown promising biological effects in cardiovascular research, where certain derivatives have demonstrated antihypertensive activity by modulating heart rate and blood pressure in experimental models . The quinazoline core structure is recognized as a privileged scaffold in drug discovery, with numerous derivatives displaying diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory effects . This compound is provided exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the certificate of analysis for batch-specific data and to conduct all necessary safety assessments before experimental use.

Properties

IUPAC Name

6-benzyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-16-11-13-18(14-12-16)21-24-22-19-9-5-6-10-20(19)26(23(28)27(22)25-21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHRWXSBVYGBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline nucleus.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: Benzyl and p-tolyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and p-tolyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides and p-tolyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or p-tolyl moieties.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for various medical applications:

  • Anticancer Activity : Research indicates that derivatives of triazoloquinazolines can act as intercalative inhibitors of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. These compounds have shown promising cytotoxic effects against cancer cell lines such as HCT-116 and HepG-2. For instance, specific derivatives demonstrated higher cytotoxicity compared to established drugs, indicating their potential as anticancer agents .
  • Fluorescence Properties : The photophysical properties of triazoloquinazolines have been studied extensively. Certain compounds exhibit strong fluorescence in both solution and solid states, which could be harnessed for bioimaging applications or as sensors for environmental monitoring .
  • Sensory Abilities : The solvatochromic behavior of these compounds allows them to respond to changes in solvent polarity, suggesting potential applications in chemical sensing and detection technologies .

Case Studies

Several studies have documented the effectiveness of triazoloquinazolines in various therapeutic contexts:

  • A study highlighted the synthesis and evaluation of new triazoloquinazoline derivatives that showed enhanced anticancer activity through DNA intercalation mechanisms. These compounds were tested against multiple cancer cell lines with varying degrees of success .
  • Another investigation focused on the design and characterization of quinazoline derivatives that demonstrated significant antimicrobial properties. The results indicated that modifications to the quinazoline core could lead to compounds with potent antibacterial effects .

Comparative Analysis Table

Property/Activity6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-oneOther Triazoloquinazolines
Anticancer ActivityHigh cytotoxicity against HCT-116 (IC50 = 2.44 μM)Varies; some > 10 μM
FluorescenceStrong fluorescence in solid stateGenerally lower
Solvatochromic BehaviorSignificant response to solvent polarityLimited response
Antimicrobial PropertiesPromising results against Gram-positive bacteriaVariable efficacy

Mechanism of Action

The mechanism of action of 6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it can modulate signaling by interacting with receptors or other proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below compares key structural analogs, emphasizing substituent effects on molecular properties and bioactivity:

Compound Name Substituents (Position) Molecular Weight Key Biological Activities Reference
Target Compound 6-benzyl, 2-p-tolyl 366.4 g/mol* Inferred: Receptor modulation, antimicrobial
9-Chloro-2-(2-furanyl)triazoloquinazolinone (15) 9-Cl, 2-furanyl 286.7 g/mol Selective human A3 adenosine receptor antagonist
2-Butyl-triazoloquinazolinone () 2-butyl 242.3 g/mol TLR7/8 agonist candidate (vaccine adjuvant)
2-(Furan-2-yl)-5-thione (126) 2-furanyl, 5-S 268.3 g/mol Antibacterial (S. aureus, MIC 12.5 µg/ml)
6-Cinnamoyl-3-methyltriazoloquinazolinone (8) 6-cinnamoyl, 3-methyl 335.3 g/mol Anticancer (NCI panel activity)
2-(3,5-Dimethoxyphenyl)triazoloquinazolinone (G861-0093) 2-(3,5-dimethoxyphenyl), 6-(3-fluorobenzyl) 430.4 g/mol Inferred: Enhanced solubility due to polar substituents

*Calculated molecular weight based on formula C23H18N4O.

Key Observations:

Substituent Position and Bioactivity: Position 2: The p-tolyl group in the target compound likely enhances steric interactions with receptor binding pockets compared to smaller groups like furanyl (Compound 15) or butyl (). The furanyl group in Compound 15 contributes to A3 receptor selectivity, while bulkier aryl groups (e.g., p-tolyl) may alter affinity profiles .

Functional Group Effects: 5-Oxo vs. 5-Thione: Thione derivatives (e.g., Compound 126) exhibit notable antibacterial activity, whereas oxo analogs (e.g., target compound) may prioritize receptor targeting due to reduced electrophilicity . Halogenation: Chlorine at position 9 (Compound 15) improves receptor selectivity but may increase toxicity risks compared to methyl or methoxy groups .

Biological Activity

6-Benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a compound that belongs to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a triazoloquinazoline core, which is significant for its biological activity. The general structure can be represented as follows:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}

Biological Activity Overview

Research has indicated that triazoloquinazolines exhibit a range of biological activities including:

  • Anticancer Activity : Many compounds in this class have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : Some derivatives have shown effectiveness as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase.
  • Anxiolytic Effects : Certain triazolo derivatives have been evaluated for their anxiolytic properties, showing promise comparable to established anxiolytics.

Anticancer Properties

Recent studies have highlighted the potential of this compound in oncology. For instance, compounds derived from this scaffold have been reported to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study involving various quinazoline analogs demonstrated that certain derivatives exhibited IC50 values ranging from 10 µM to 100 µM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism was linked to the disruption of microtubule dynamics which is crucial for cell division.

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism.

Table 1: Enzyme Inhibition Potency

CompoundIC50 (µM)Enzyme
6-Benzyl-2-(p-tolyl)-triazoloquinazoline50 ± 0.12α-Glucosidase
Acarbose100 ± 0.15α-Glucosidase

This table illustrates the comparative potency of the compound against a standard inhibitor (acarbose). The lower IC50 value indicates a stronger inhibitory effect.

Anxiolytic Activity

In addition to anticancer and enzyme inhibition properties, some derivatives of triazoloquinazolines have been evaluated for their anxiolytic effects.

Case Study: Anxiolytic Properties

In a preclinical study assessing the anxiolytic effects using the Elevated Plus Maze (EPM) test, compounds demonstrated significant reductions in anxiety-like behavior comparable to diazepam.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolines. Modifications at various positions on the quinazoline ring can significantly influence potency and selectivity.

Key Findings:

  • Substituents on the Benzyl Group : The presence of electron-donating groups enhances activity.
  • Triazole Ring Modifications : Alterations at specific positions can lead to increased enzyme inhibition or improved anticancer efficacy.

Q & A

Q. Key Reaction Conditions :

ParameterValue/DescriptionReference
SolventDMF
BaseNaH (1.2 eq)
TemperatureReflux (80–100°C)
Reaction Time6–12 hours
Yield OptimizationUse anhydrous conditions, slow addition of alkylating agent

How is the molecular structure confirmed using spectroscopic techniques?

Answer:
Structural confirmation relies on multimodal spectroscopy :

  • ¹H/¹³C NMR :
    • Aromatic Protons : Signals at δ 7.42–8.46 ppm (split due to the triazoloquinazoline core) .
    • NCH₂ Group : A singlet at δ 5.38–5.82 ppm confirms N-benzylation .
    • p-Tolyl Substituent : Methyl protons appear as a singlet at δ 2.35–2.50 ppm .
  • IR Spectroscopy :
    • Triazole C–N stretch at 1604–1400 cm⁻¹ and carbonyl (C=O) at 1683–1621 cm⁻¹ .
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) align with calculated masses (e.g., m/z ~425 for C₂₄H₂₀N₄O) .

Q. Example NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
H-10 (Aromatic)8.19–8.46Singlet
NCH₂ (Benzyl)5.38–5.82Singlet
p-Tolyl CH₃2.35–2.50Singlet

What in vitro models are used to assess its anticancer activity?

Answer:
Anticancer activity is typically evaluated using the NCI-60 Human Tumor Cell Line Screen :

  • Cell Lines : Leukemia (RPMI-8226), renal (UO-31), breast (MCF-7), and others .
  • Protocol :
    • Treat cells with 10 µM compound for 48 hours.
    • Measure viability via MTT assay or similar .
  • Data Interpretation : % Growth inhibition relative to controls (e.g., compound 5.3 showed 33.55% inhibition in UO-31 cells) .

Q. Activity Profile Example :

Cell Line% Growth Inhibition (10 µM)Reference
Renal (UO-31)33.55%
Leukemia (RPMI-8226)34.36%

How do substituent variations at the N-6 and C-2 positions influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • N-6 Substituents : Bulky groups (e.g., benzyl) enhance cellular uptake and target binding .
  • C-2 Substituents : Electron-withdrawing groups (e.g., p-tolyl) improve metabolic stability and potency .
  • Key Finding : Benzyl at N-6 and p-tolyl at C-2 synergistically enhance activity against renal and leukemia lines .

Q. SAR Comparison :

Substituent (N-6)Substituent (C-2)IC₅₀ (µM)Reference
Benzylp-Tolyl1.2
MorpholinoPhenyl5.8

How can computational methods elucidate its mechanism of action?

Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding to kinases or DNA repair enzymes:

Protein Preparation : Retrieve target structures (e.g., EGFR, PARP-1) from PDB.

Docking Parameters : Use Lamarckian GA, grid box centered on active sites .

Results : High-affinity binding (ΔG < -9 kcal/mol) suggests kinase inhibition .

Q. Example Docking Output :

Target ProteinBinding Affinity (ΔG, kcal/mol)Reference
EGFR-10.2
PARP-1-9.8

What analytical challenges arise in characterizing this compound?

Answer:
Challenges include:

  • Signal Overlap in NMR : Aromatic protons (δ 7.0–8.5 ppm) may overlap. Use COSY or HSQC to resolve .
  • Impurity Detection : Trace alkylation byproducts require HPLC with UV/ELS detection (e.g., 95% purity threshold) .
  • Mass Spectrometry : Fragmentation patterns must match theoretical pathways (e.g., loss of benzyl group at m/z 315) .

How to interpret contradictory activity data across cancer cell lines?

Answer:
Discrepancies (e.g., high renal vs. low breast cancer activity) arise due to:

  • Cell-Specific Factors : Variable expression of drug transporters (e.g., ABCB1) or target proteins .
  • Methodology : Differences in assay duration or serum content .
  • Resolution : Normalize data to positive controls (e.g., cisplatin) and validate via Western blotting for target engagement .

What are optimal reaction conditions for N-alkylation to improve yield?

Answer:
Optimize via DoE (Design of Experiments) :

  • Critical Factors :
    • NaH stoichiometry (1.2–1.5 eq) .
    • Solvent polarity (DMF > DMSO) .
    • Temperature gradient (80°C for initiation, 60°C for completion) .

Q. Yield Optimization Table :

ConditionYield ImprovementReference
Anhydrous DMF+15%
Slow alkylating agent addition+10%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.